Cas no 720679-54-9 (3,5-Dichloro-4-(hydroxymethyl)phenol)

3,5-Dichloro-4-(hydroxymethyl)phenol is a chlorinated phenolic compound with a hydroxymethyl functional group, offering enhanced reactivity and solubility compared to simpler chlorophenols. Its molecular structure, featuring two chlorine atoms at the 3- and 5-positions and a hydroxymethyl group at the 4-position, makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty polymers. The compound’s balanced hydrophilicity and lipophilicity improve its utility in formulations requiring controlled release or targeted action. Its stability under mild conditions and compatibility with common reagents further underscore its value in fine chemical applications. Proper handling is advised due to its potential irritant properties.
3,5-Dichloro-4-(hydroxymethyl)phenol structure
720679-54-9 structure
Product Name:3,5-Dichloro-4-(hydroxymethyl)phenol
CAS No:720679-54-9
MF:C7H6Cl2O2
MW:193.02734041214
MDL:MFCD06797936
CID:1038708
PubChem ID:55253114
Update Time:2025-06-14

3,5-Dichloro-4-(hydroxymethyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dichloro-4-(hydroxymethyl)phenol
    • SCHEMBL5940300
    • 720679-54-9
    • BSGDGPHCFWORGF-UHFFFAOYSA-N
    • D97495
    • DTXSID70716969
    • AKOS006286744
    • MFCD06797936
    • CK-0710
    • 4-hydroxymethyl-3,5-dichlorophenol
    • 2,6-Dichloro-4-hydroxybenzyl alcohol
    • A866323
    • CS-0186740
    • DB-376297
    • 2,6-Dichloro-4-hydroxybenzenemethanol
    • MDL: MFCD06797936
    • Inchi: 1S/C7H6Cl2O2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,10-11H,3H2
    • InChI Key: BSGDGPHCFWORGF-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1CO)Cl)O

Computed Properties

  • Exact Mass: 191.9744848g/mol
  • Monoisotopic Mass: 191.9744848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 40.5Ų

3,5-Dichloro-4-(hydroxymethyl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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720679-54-9 95%
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abcr
AB337591-500 mg
2,6-Dichloro-4-hydroxybenzyl alcohol, 97%; .
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abcr
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Additional information on 3,5-Dichloro-4-(hydroxymethyl)phenol

Recent Advances in the Study of 3,5-Dichloro-4-(hydroxymethyl)phenol (CAS: 720679-54-9): A Comprehensive Research Brief

3,5-Dichloro-4-(hydroxymethyl)phenol (CAS: 720679-54-9) is a chlorinated phenolic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. Recent studies have explored its antimicrobial, antifungal, and potential therapeutic properties, making it a compound of interest for drug development and industrial applications. This research brief synthesizes the latest findings related to this compound, providing insights into its synthesis, biological activity, and potential uses.

One of the key areas of focus in recent research has been the synthesis and optimization of 3,5-Dichloro-4-(hydroxymethyl)phenol. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing environmental impact. The method involves a green chemistry approach, utilizing catalytic chlorination and hydroxylation steps under mild conditions. This advancement is particularly relevant for scaling up production for pharmaceutical applications.

In terms of biological activity, 3,5-Dichloro-4-(hydroxymethyl)phenol has demonstrated promising antimicrobial properties. A 2023 study in Antimicrobial Agents and Chemotherapy reported its efficacy against multi-drug-resistant bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways. These findings suggest its potential as a lead compound for developing new antibiotics.

Additionally, recent investigations have explored the compound's antifungal properties. Research published in Applied and Environmental Microbiology (2024) highlighted its effectiveness against Candida albicans and other pathogenic fungi. The study proposed that the hydroxymethyl group plays a critical role in enhancing antifungal activity by improving cellular uptake and targeting fungal-specific metabolic pathways. This opens new avenues for designing derivatives with enhanced potency and selectivity.

Beyond its antimicrobial applications, 3,5-Dichloro-4-(hydroxymethyl)phenol has also been studied for its potential role in cancer therapy. A preclinical study in Molecular Cancer Therapeutics (2023) investigated its effects on tumor cell lines, revealing selective cytotoxicity against certain cancer types, particularly those with high oxidative stress levels. The compound's ability to modulate reactive oxygen species (ROS) and induce apoptosis in cancer cells positions it as a candidate for further oncological research.

Despite these promising findings, challenges remain in the development and application of 3,5-Dichloro-4-(hydroxymethyl)phenol. Issues such as solubility, stability, and potential toxicity need to be addressed through structural modifications and formulation strategies. Recent work in Drug Delivery and Translational Research (2024) explored nano-encapsulation techniques to improve the compound's bioavailability and reduce side effects, marking a significant step toward clinical translation.

In conclusion, 3,5-Dichloro-4-(hydroxymethyl)phenol (CAS: 720679-54-9) represents a versatile compound with broad potential in antimicrobial and anticancer applications. Ongoing research continues to uncover its mechanisms of action and optimize its properties for therapeutic use. Future studies should focus on translational research, including pharmacokinetics, toxicology, and formulation development, to bridge the gap between laboratory findings and clinical applications.

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